2-Methyl-N-(2-propenyl)alanine methyl ester
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Overview
Description
2-Methyl-N-(2-propenyl)alanine methyl ester is a chemical compound with the molecular formula C8H15NO2 It is an ester derivative of alanine, a common amino acid, and features a propenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-propenyl)alanine methyl ester typically involves the esterification of 2-Methyl-N-(2-propenyl)alanine. One common method is the reaction of 2-Methyl-N-(2-propenyl)alanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-propenyl)alanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
2-Methyl-N-(2-propenyl)alanine methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-propenyl)alanine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in various biochemical reactions. The propenyl group may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Similar in structure but differs in the ester group.
2-Propenoic acid, 2-methyl-, ethenyl ester: Another related compound with a different ester group.
Butanoic acid, 2-methyl-, 2-methyl-2-propenyl ester: Shares the propenyl group but has a different backbone .
Uniqueness
2-Methyl-N-(2-propenyl)alanine methyl ester is unique due to its combination of the alanine backbone with a propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
677703-51-4 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-methyl-2-(prop-2-enylamino)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-8(2,3)7(10)11-4/h5,9H,1,6H2,2-4H3 |
InChI Key |
ODOKDDNUZQBRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NCC=C |
Origin of Product |
United States |
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